![molecular formula C25H18N2O3 B302254 N'-[(4-methoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302254.png)
N'-[(4-methoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide, also known as MNCF, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
N'-[(4-methoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide exerts its biological effects through various mechanisms, depending on the specific application. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation and inflammation. N'-[(4-methoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has also been found to modulate the levels of reactive oxygen species and nitric oxide in cells, which may contribute to its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
N'-[(4-methoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has been shown to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been found to modulate the levels of reactive oxygen species and nitric oxide in cells, which may contribute to its biological effects.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(4-methoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has several advantages for use in lab experiments, including its ease of synthesis, stability, and versatility. However, it also has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on N'-[(4-methoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide, including its potential as a diagnostic tool for Alzheimer's disease, its use as a fluorescent probe for detecting nitric oxide in biological systems, and its application in the development of new anti-cancer and anti-inflammatory drugs. Further studies are needed to fully understand the mechanism of action of N'-[(4-methoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide and its potential applications in scientific research.
Méthodes De Synthèse
N'-[(4-methoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide is synthesized through a multi-step process that involves the reaction of 4-methoxy-1-naphthaldehyde with 2-hydroxy-1-naphthaldehyde in the presence of a suitable solvent and catalyst. The resulting intermediate is then treated with hydrazine hydrate to yield N'-[(4-methoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide.
Applications De Recherche Scientifique
N'-[(4-methoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. N'-[(4-methoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has also been investigated for its potential as a diagnostic tool for Alzheimer's disease and as a fluorescent probe for detecting nitric oxide in biological systems.
Propriétés
Nom du produit |
N'-[(4-methoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Formule moléculaire |
C25H18N2O3 |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
N-[(E)-(4-methoxynaphthalen-1-yl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H18N2O3/c1-29-22-12-11-17(19-8-4-5-9-20(19)22)15-26-27-25(28)24-14-21-18-7-3-2-6-16(18)10-13-23(21)30-24/h2-15H,1H3,(H,27,28)/b26-15+ |
Clé InChI |
DWNBDISXIVXEEC-CVKSISIWSA-N |
SMILES isomérique |
COC1=CC=C(C2=CC=CC=C21)/C=N/NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
SMILES |
COC1=CC=C(C2=CC=CC=C21)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
SMILES canonique |
COC1=CC=C(C2=CC=CC=C21)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-3-(4-fluorobenzyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302173.png)
![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302174.png)
![3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302175.png)

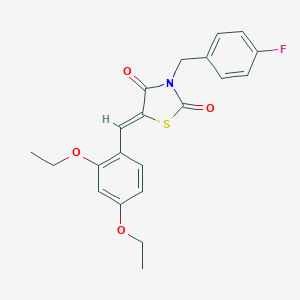
![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302179.png)
![2-[(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302180.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302181.png)
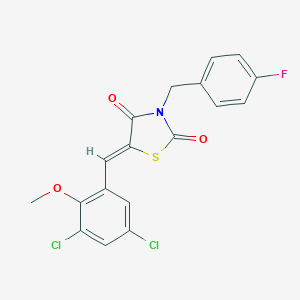
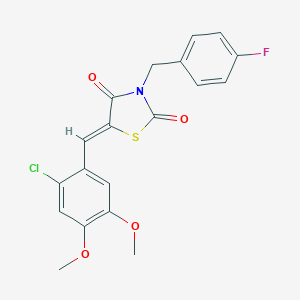
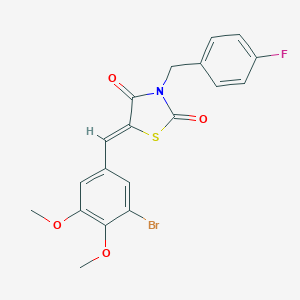
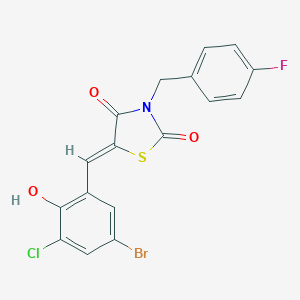
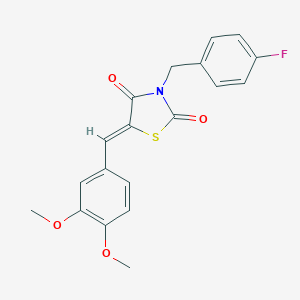
![(5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302192.png)